![molecular formula C24H16F3N3O5 B415252 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B415252.png)
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a nitrophenyl compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium carbonate[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimides.
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the nitrophenyl and trifluoromethyl groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE apart from similar compounds is its unique combination of functional groups. The presence of both nitrophenyl and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H16F3N3O5 |
---|---|
Molecular Weight |
483.4g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C24H16F3N3O5/c25-24(26,27)15-4-3-5-16(13-15)28-21(31)20(12-14-8-10-17(11-9-14)30(34)35)29-22(32)18-6-1-2-7-19(18)23(29)33/h1-11,13,20H,12H2,(H,28,31) |
InChI Key |
WKXLHWLVHMVVQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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